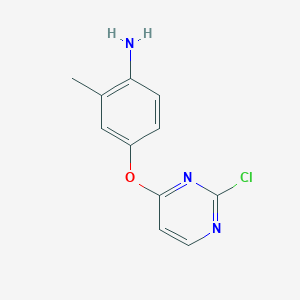
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline typically involves the reaction of 2-chloropyrimidine with 2-methylaniline under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methylaniline attacks the chloropyrimidine ring, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in pharmaceutical applications, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth or microbial proliferation . The exact molecular pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Used in similar applications but has different reactivity and biological activity.
2,4-Dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds but differs in its substitution pattern and reactivity.
4-Amino-2-chloropyridine: Shares some chemical properties but has a different ring structure and applications.
The uniqueness of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-8(2-3-9(7)13)16-10-4-5-14-11(12)15-10/h2-6H,13H2,1H3 |
InChI Key |
QKWDWXUNPDIWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


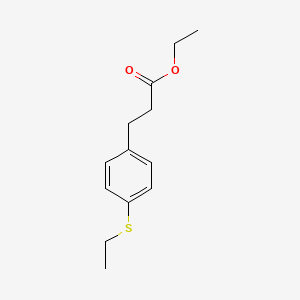
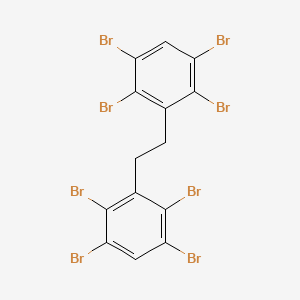
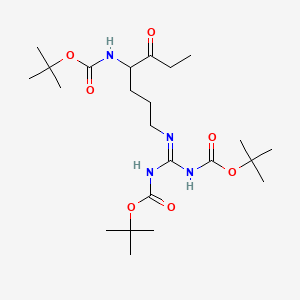
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


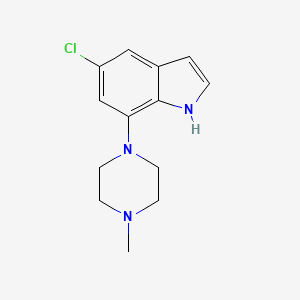
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
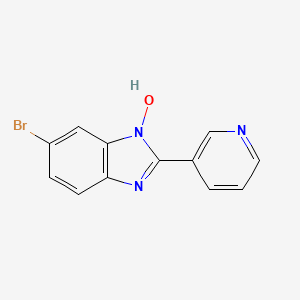
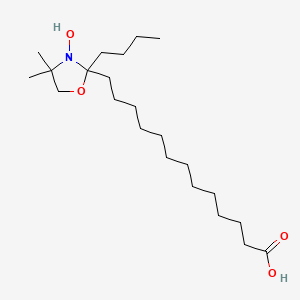
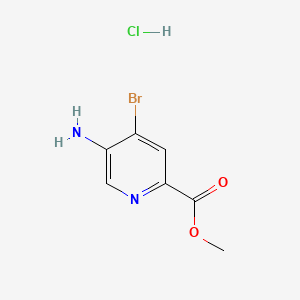
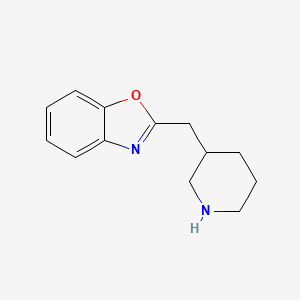
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
